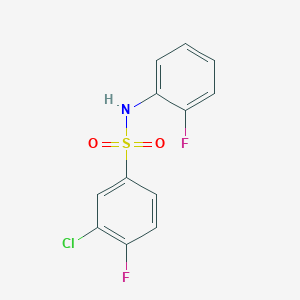

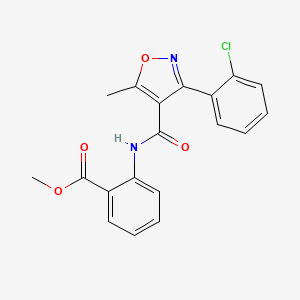

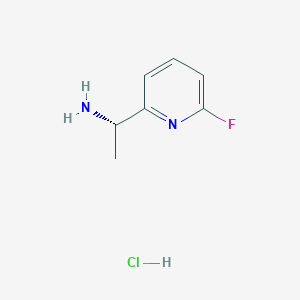

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has a linear formula of C12H8Cl2FNO2S and a molecular weight of 320.171 .

Synthesis Analysis

The synthesis of similar compounds involves the amidation reaction . The structure of the synthesized compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The molecular structure of similar compounds is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

The compound may be involved in Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reaction .Wissenschaftliche Forschungsanwendungen

Polymorphism of Aromatic Sulfonamides

Research on polymorphism in aromatic sulfonamides, including fluorine-substituted derivatives, has shown that the presence of fluorine groups leads to the formation of polymorphs or pseudopolymorphs. These studies explore the crystal structures and thermodynamic stability of these polymorphs, providing insights into the molecular interactions and the influence of fluorine substitution on the formation of different crystalline forms (Terada et al., 2012).

Synthesis and Bioactivity Studies

A series of benzenesulfonamides with fluorine substitutions has been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. These compounds show promise in anti-tumor activity studies, suggesting the therapeutic potential of fluorine-substituted benzenesulfonamides (Gul et al., 2016).

Oxidation Protocol Development

N-chloro-N-(phenylsulfonyl)benzenesulfonamide has been identified as a mild and selective oxidant for alcohols and ethers. This development offers a chemoselective and environmentally benign method for the oxidation of organic compounds, highlighting the versatility of sulfonamide-based reagents in organic synthesis (Palav et al., 2021).

Chemosensing and Bioimaging Applications

The development of a chemosensing probe for the selective and sensitive detection of Sn2+ ions in aqueous solutions demonstrates the application of sulfonamide derivatives in environmental monitoring and bioimaging. This research underscores the potential of sulfonamide-based compounds in developing novel sensors for metal ions, with applications extending to the visualization of metal ions in living cells and organisms (Ravichandiran et al., 2020).

COX-2 Inhibition for Anti-inflammatory Drugs

Research into 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has identified compounds with significant selectivity and potency for COX-2 inhibition. These findings are crucial for the development of new anti-inflammatory drugs, demonstrating the role of fluorine-substituted benzenesulfonamides in medicinal chemistry (Pal et al., 2003).

Wirkmechanismus

Target of Action

The primary target of 3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide is the Peroxisome proliferator-activated receptor gamma (PPARγ) in humans . PPARγ is a type of nuclear receptor protein that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation .

Mode of Action

this compound interacts with PPARγ, possibly acting as an agonist . This interaction can lead to changes in the transcriptional activity of PPARγ, thereby influencing the expression of genes under its control .

Biochemical Pathways

The interaction of this compound with PPARγ affects various biochemical pathways. These include pathways involved in lipid and glucose metabolism, inflammation, and cell proliferation . The downstream effects of these changes can have significant impacts on cellular function and overall metabolic homeostasis .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its interaction with PPARγ and the subsequent changes in gene expression . These effects can include alterations in lipid and glucose metabolism, modulation of inflammatory responses, and changes in cell proliferation .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2S/c13-9-7-8(5-6-10(9)14)19(17,18)16-12-4-2-1-3-11(12)15/h1-7,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBCXQLWKFHUPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2466459.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2466461.png)

![N-(4-(2-((2-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466468.png)

![N-(Cyanomethyl)-2-[2-oxo-3,7-bis(trifluoromethyl)quinoxalin-1-yl]acetamide](/img/structure/B2466477.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[6-[9,9-difluoro-7-[2-[(6S)-5-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-azaspiro[2.4]hept-6-yl]-1H-imidazol-5-yl]-9H-fluoren-2-yl]-1H-benzimidazol-2-yl]-, 1,1-dimethylethyl ester, (1R,3S,4S)-](/img/structure/B2466481.png)